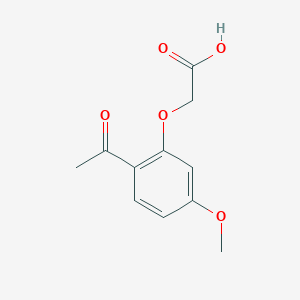
(2-Acetyl-5-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-mycobacterial Agent Synthesis
The derivatives of phenoxy acetic acid, including structures related to (2-Acetyl-5-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. The compounds showed inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis. Notably, chalcones derived from the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones showed significant anti-mycobacterial activities (Yar et al., 2006).
Antimicrobial Applications
Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant activity against several strains of microbes, marking them as potential candidates for antimicrobial drug development (Noolvi et al., 2016).
Antiviral Research
Derivatives of substituted phenoxy acetic acid were synthesized and tested for their in vitro cytotoxicity and antiviral activity. While specific antiviral activity was not observed, the derivatives showcased different levels of cytotoxicity in human embryonic lung cells, indicating potential areas for further research in antiviral drug development (Shahar Yar et al., 2009).
Novel Antimycobacterial Derivatives
A series of phenoxyacetic acid derivatives were synthesized and tested for their activity against both regular and INH-resistant strains of Mycobacterium tuberculosis. Some compounds, such as 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, demonstrated significant activity, pointing towards potential new avenues for tuberculosis treatment (Ali & Shaharyar, 2007).
Phenoxyacetic Acid Derivatives in Culture
In a study focusing on the culture of Curvularia lunata, a series of phenylacetic acid derivatives were isolated. These compounds, including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, showcased various activities, with some inhibiting the growth of bacterial strains like Escherichia coli and Staphylococcus aureus. This highlights the potential of these derivatives in microbiological and pharmaceutical applications (Varma et al., 2006).
Direcciones Futuras
There is a paper that discusses a one-step approach for the synthesis of a previously unknown compound that is structurally similar to "(2-Acetyl-5-methoxyphenoxy)acetic acid" . This could potentially open up new avenues for the synthesis and study of “this compound” and related compounds in the future .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with protein kinase a and peroxisome proliferator-activated receptors (PPARδ/β) . These targets play crucial roles in cellular signaling and regulation of gene expression, respectively.
Mode of Action
Based on its structural similarity to other phenoxyacetic acid derivatives, it may act through nucleophilic acyl substitution reactions . This involves the compound interacting with its targets, leading to changes in the targets’ activity and subsequent alterations in cellular processes.
Biochemical Pathways
This pathway is central to many metabolic processes, including the production of ketone bodies and acetate from acetyl-CoA in hepatocytes .
Result of Action
Similar compounds have been shown to exhibit lipid-lowering and hepatoprotective activity , suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUGKVFRDJSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
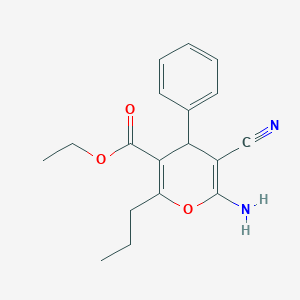
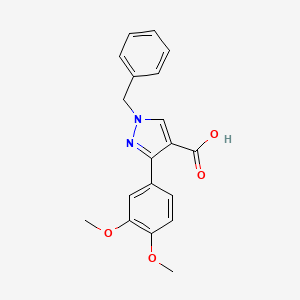
![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)
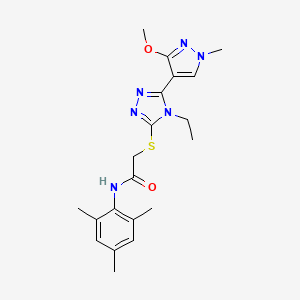
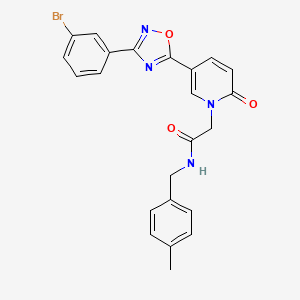
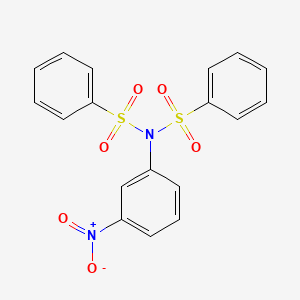
![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)
